3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide
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Overview
Description
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic organic compound with the molecular formula C20H22N2O5 It is characterized by the presence of a trimethoxyphenyl group and a pyrrolidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide typically involves the following steps:
Formation of the Trimethoxyphenyl Intermediate: The starting material, 3,4,5-trimethoxyaniline, is reacted with an appropriate acylating agent to form the trimethoxyphenyl intermediate.
Coupling with Pyrrolidinone: The intermediate is then coupled with 3-(2-oxopyrrolidin-1-yl)phenylamine under specific reaction conditions, such as the presence of a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and reduce costs. This includes the use of scalable reaction conditions, continuous flow reactors, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-cancer and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with proteins and enzymes, potentially inhibiting their activity. The pyrrolidinone moiety may also contribute to the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-trimethoxy-N-(4-phenoxyphenyl)benzamide
- 3,4,5-trimethoxy-N-(3-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
Uniqueness
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide is unique due to the presence of both the trimethoxyphenyl and pyrrolidinone groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
3,4,5-trimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c1-25-16-10-13(11-17(26-2)19(16)27-3)20(24)21-14-6-4-7-15(12-14)22-9-5-8-18(22)23/h4,6-7,10-12H,5,8-9H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPXSOAAZDVIPTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC(=CC=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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